IR-140 (LASER DYE)
Description
Significance of Near-Infrared Dyes in Modern Photonic Science
Near-infrared (NIR) dyes are crucial in modern photonic science due to their ability to operate in a spectral region (typically 700-1700 nm) where many materials, including biological tissues, are relatively transparent. The discovery of near-infrared energy by Sir William Herschel in 1800 laid the groundwork for the development of technologies that harness this region of the spectrum. nih.gov In contemporary science, NIR dyes like IR-140 are indispensable for a range of applications. Their strong absorption and emission in this window are leveraged in laser technology, fluorescence spectroscopy, and bioimaging. evitachem.com The development of solid-state gain media, where dyes are incorporated into polymer matrices like poly(methyl methacrylate) (PMMA), has further broadened their utility by overcoming issues associated with liquid dye solutions. optica.orgsphinxsai.com
Scope of Academic Inquiry into IR-140: Beyond Basic Laser Applications
While its role as a laser dye is well-established, the scientific investigation into IR-140 has expanded significantly. Researchers are actively exploring its complex photophysical properties, which are highly sensitive to the surrounding environment.
Solvent Effects and Isomerization: Numerous studies have investigated how the optical properties of IR-140 change in different solvents. researchgate.netarxiv.org These solvent-induced spectral shifts are attributed to conformational changes and different interactions between the dye molecule and the solvent. researchgate.net The presence and interconversion of different ground-state isomers on ultrafast timescales upon photoexcitation is a key area of this research. arxiv.orgsigmaaldrich.com The large, solvent-dependent Stokes shift of IR-140 makes it an excellent candidate for studying solvent dynamics. researchgate.net
Nonlinear Optics: The nonlinear optical properties of IR-140 have also been a focus of research. sphinxsai.comhilarispublisher.comsemanticscholar.org Studies using techniques like the Z-scan have revealed its intensity-dependent refractive index. hilarispublisher.comias.ac.in This property makes it a promising material for applications in optical limiting, which is crucial for protecting sensitive optical sensors and even human eyes from intense laser beams. sphinxsai.com
Ultrafast Dynamics: The behavior of IR-140 on extremely short timescales is another frontier of investigation. Techniques like femtosecond pump-probe spectroscopy have been employed to study its transient absorption and emission spectra. researchgate.netcapes.gov.brnih.gov These studies have revealed complex relaxation processes, including fast and slow decay components that are dependent on the probing wavelength. researchgate.netcapes.gov.br Understanding these ultrafast dynamics is essential for its application in high-speed optical devices.
Advanced Materials and Imaging: More recently, IR-140 has been incorporated into advanced materials for novel applications. It has been used as a dopant in PMMA thin films to create solid-state gain media for plasmonic waveguides and lasers. optica.org Researchers have optimized the concentration of IR-140 in these films to achieve maximum optical gain. optica.org Furthermore, IR-140 has been utilized to form J-aggregates, which exhibit unique optical properties, for shortwave infrared (SWIR) imaging. nih.gov Encapsulating these aggregates in hollow mesoporous silica (B1680970) nanoparticles enhances their stability and biocompatibility for in vivo imaging applications. nih.govrsc.org Its two-photon absorption properties have also been investigated for potential use in two-photon microscopy. nih.gov
Research Findings in Data Tables
To provide a clearer picture of IR-140's properties, the following tables summarize key data from various research studies.
Table 1: Photophysical Properties of IR-140 in Different Solvents
| Solvent | Absorption Max (λmax, nm) | Emission Max (λem, nm) | Fluorescence Lifetime (ns) | Quantum Yield (ΦF) |
| Ethanol (B145695) | 803 researchgate.net | 840-915 luxottica.com | 0.167 luxottica.com | - |
| Dimethyl sulfoxide (B87167) (DMSO) | - | - | 0.231 ± 0.064 ias.ac.in | - |
| Dichloroethane | 820 optica.org | 880 optica.org | - | - |
| 35% DMSO/0.9% NaCl in water (J-aggregate) | 1042 nih.gov | 1043 nih.gov | - | 0.0001 nih.gov |
Table 2: Nonlinear Optical Properties of IR-140
| Property | Value | Conditions | Reference |
| Excited State Absorption Cross-section (σes) | 3.73 × 10-18 cm2 | In DMSO, at 532 nm | ias.ac.in |
| Nonlinear Refractive Index | Negative (self-defocusing) | In various media | ias.ac.in |
| Two-Photon Absorption Cross-section | 950 ± 240 GM | At 1.55 µm excitation | nih.gov |
Table 3: Performance of IR-140 as a Gain Medium in PMMA Films
| IR-140 wt% in PMMA | Molecular Concentration (cm-3) | Maximum ASE Gain (cm-1) | Reference |
| 0.7% | 4.6 × 1018 | - | optica.org |
| 0.8% | 5.2 × 1018 | 68 | optica.org |
| 0.9% | 5.9 × 1018 | - | optica.org |
| 1.0% | 6.5 × 1018 | - | optica.org |
ASE: Amplified Spontaneous Emission
Properties
CAS No. |
1201170-39-9 |
|---|---|
Molecular Formula |
C39H34Cl3N3O4S2 |
Molecular Weight |
779.2 |
Purity |
96 |
Origin of Product |
United States |
Synthetic Methodologies and Structural Modulation of Ir 140 and Its Analogues
Advanced Synthetic Routes for IR-140 Chromophore Development
The synthesis of the IR-140 chromophore and related heptamethine cyanine (B1664457) dyes is a multi-step process rooted in classical organic condensation reactions. evitachem.comiieta.org The general approach involves the condensation of two heterocyclic quaternary salt precursors, which form the terminal groups of the dye, with a polymethine chain precursor. For IR-140, this involves a substituted benzothiazole (B30560) core. evitachem.com
The typical synthesis for thiatricarbocyanine dyes involves the reaction of a quaternary salt of a 2-methylbenzothiazole (B86508) derivative with a reagent that provides the central part of the polymethine bridge. iieta.orgrsc.org For instance, nine distinct tricarbocyanine dyes have been synthesized using trimethylindoline quaternary salt as a key precursor, highlighting a common synthetic pathway for this class of compounds. ecust.edu.cn The structure of the final dye is typically confirmed through standard analytical techniques, including elemental analysis, Infrared (IR) spectroscopy, and Nuclear Magnetic Resonance (NMR) spectroscopy. ecust.edu.cn
Optimization of Reaction Conditions for Enhanced Yield and Purity
Solvent Selection: The polarity and boiling point of the solvent can influence reaction rates and the solubility of reactants and products, thereby affecting the reaction's efficiency.
Temperature Control: Maintaining an optimal temperature is crucial to drive the reaction to completion while minimizing thermal degradation of the dye product, which is often sensitive.
Stoichiometry and Catalyst: Precise control of the molar ratios of the reactants and the concentration of the basic catalyst is necessary to ensure the desired reaction pathway is favored.
Purification of the final product is typically achieved through recrystallization or column chromatography to remove unreacted precursors and side products. nih.gov
Strategies for Precursor Synthesis and Intermediate Characterization
The synthesis of these precursors involves several steps:
Formation of the Benzothiazole Framework: This initial stage often involves cyclization reactions, for example, between a substituted aminothiophenol and an appropriate carboxylic acid or its derivative. evitachem.com
Introduction of Substituents: For IR-140, chlorination reactions are employed to introduce chlorine atoms at the 5 and 5' positions on the benzothiazole rings. evitachem.com
Quaternization: The nitrogen atom of the heterocyclic base is quaternized, typically using an ethylating agent like ethyl tosylate, to form the reactive benzothiazolium salt. This step activates the adjacent methyl group for condensation.
Throughout the synthesis, intermediates are characterized to confirm their structure and purity. Standard spectroscopic techniques are indispensable for this purpose. analis.com.myresearchgate.net
Fourier-Transform Infrared (FT-IR) Spectroscopy is used to identify key functional groups in the precursor molecules and to follow the progress of the reaction. analis.com.myajchem-a.com
Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C) provides detailed information about the molecular structure, allowing for the unambiguous assignment of protons and carbons. analis.com.myscirp.org
Mass Spectrometry (MS) is used to confirm the molecular weight of the intermediates and the final product. scirp.org
Rational Design and Synthesis of IR-140 Derivatives
The rational design of IR-140 derivatives allows for the fine-tuning of its properties for specific scientific and technological needs. Modifications can be made to the terminal heterocyclic groups, the polymethine chain, or by adding specific functional groups. nih.gov
Tailoring Molecular Structure for Tunable Photophysical Characteristics
The absorption and emission characteristics of polymethine dyes are intimately linked to their molecular structure. Several strategies are employed to tune these properties:
Polymethine Chain Length: Extending the conjugated methine chain is a fundamental strategy to achieve red-shifted absorption and emission spectra. rsc.org This is due to a decrease in the Highest Occupied Molecular Orbital (HOMO) - Lowest Unoccupied Molecular Orbital (LUMO) energy gap. rsc.org
Terminal Group Modification: The electron-donating ability of the heterocyclic end groups influences the electronic structure of the entire chromophore. Altering these groups can shift the spectral properties.
Polymethine Chain Rigidification: Introducing rigid bridges, such as five-, six-, or seven-membered rings, into the polymethine chain can enhance photostability and influence the absorption wavelength. iieta.org Research has shown that a five-membered rigid bridge can lead to a larger absorption wavelength compared to six- or seven-membered rings. iieta.org
Substituent Effects: Placing electron-donating or electron-withdrawing groups at specific positions on the chromophore provides a method for fine-tuning the spectral properties. rsc.org
The following table illustrates how solvent polarity affects the photophysical properties of IR-140.
| Solvent | Absorption Max (nm) | Emission Max (nm) |
| Methanol | 799 | 823 |
| Ethanol (B145695) | 810 | 840 |
| Benzene | 820 | - |
| DMSO | - | 870 |
| Data compiled from references evitachem.commdpi.comarxiv.org. |
Introduction of Functional Groups for Specific Research Applications
Functionalizing the IR-140 scaffold with specific chemical groups can impart new functionalities, particularly for biomedical applications.
Enhanced Water Solubility: For use in biological systems, the inherent hydrophobicity of IR-140 is a challenge. Appending hydrophilic groups such as sulfonate (SO₃⁻), carboxylate (COO⁻), or glycol moieties can significantly improve aqueous solubility. nih.gov
Bioconjugation: To target specific biological molecules or structures, reactive functional groups can be introduced. For example, the synthesis of an isothiocyanate derivative of a heptamethine cyanine dye allows for its covalent labeling of proteins. dntb.gov.ua
J-Aggregation for NIR-II Imaging: A key challenge in bioimaging is achieving emission in the second near-infrared window (NIR-II, 1000–1700 nm) where tissue penetration is maximal. While IR-140 itself emits in the NIR-I region, it can be induced to form J-aggregates that exhibit significant bathochromic shifts. rsc.orgchinesechemsoc.org By loading IR-140 into hollow mesoporous silica (B1680970) nanoparticles (HMSNs), controlled J-aggregation occurs, resulting in a new material with an absorption maximum at 1040 nm and emission at 1047 nm, suitable for high-resolution in vivo imaging. rsc.orgchinesechemsoc.org
The table below summarizes the effect of J-aggregation on the spectral properties of IR-140.
| Species | Form | Absorption Max (nm) | Emission Max (nm) | Application |
| IR-140 | Monomer | ~826 | ~875 | NIR-I Fluorescence |
| IR-140 | J-aggregate (J2) in HMSN | 1040 | 1047 | NIR-II Bioimaging |
| Data compiled from references rsc.orgchinesechemsoc.org. |
Influence of Molecular Architecture on Excited-State Dynamics
The molecular architecture of IR-140 and its analogues profoundly influences their excited-state dynamics, governing processes like fluorescence, internal conversion, and photoisomerization. Upon photoexcitation, the flexible polymethine chain of cyanine dyes provides efficient pathways for non-radiative decay, often resulting in low fluorescence quantum yields and short excited-state lifetimes. rsc.orgmdpi.com
A primary non-radiative decay channel for IR-140 is photoisomerization around the double bonds of the polymethine chain. arxiv.org This process involves the rotation of parts of the molecule, leading to a twisted intermediate state that rapidly converts to a ground-state isomer, dissipating the excitation energy as heat. arxiv.orgmdpi.com Studies using pump-supercontinuum-probing have shown that for IR-140, this trans-cis isomerization is a key factor in its excited-state dynamics and is highly dependent on solvent polarity. arxiv.org The isomerization process shortens the fluorescence lifetime. arxiv.org
Ultrafast spectroscopic techniques have revealed the complexity of these dynamics. Using two-dimensional electronic spectroscopy (2DES), researchers have identified the presence of four distinct ground-state isomers for IR-140 in ethanol. researchgate.net Upon photoexcitation, three of these isomers were found to interconvert on an extremely fast timescale (within 100 fs), highlighting a sequential photoisomerization pathway. researchgate.net
The relaxation of excited polymethine dyes can proceed through different pathways. In polar solvents, symmetry breaking can occur, where the excited molecule relaxes to states with an unsymmetrical charge distribution along the polymethine chain. acs.org This complex interplay of structural flexibility, solvent interactions, and multiple isomeric forms dictates the ultimate photophysical behavior and function of IR-140 and its derivatives.
The table below shows transient absorption and stimulated emission decay components for IR-140 in ethanol, indicating complex relaxation dynamics.
| Process | Wavelength (nm) | Fast Decay (ps) | Slow Decay (> ns) |
| Excited-State Absorption | 560 | several ps | > 0.1 ns |
| Stimulated Emission | 840 | several ps | > 0.1 ns |
| Data compiled from reference researchgate.net. |
Ultrafast Photophysical Dynamics and Spectroscopic Characterization of Ir 140
Investigations into Ultrafast Excited-State Relaxation Pathways
The de-excitation of photoexcited IR-140 involves a series of rapid, competing processes that occur on femtosecond to picosecond timescales. Understanding these pathways is crucial for optimizing its performance in various applications, such as mode-locking in lasers.
Femtosecond transient absorption spectroscopy is a powerful technique used to probe the dynamics of short-lived excited states. In studies of IR-140 in ethanol (B145695), excitation with a pump pulse at 807 nm leads to the appearance of a new transient absorption band in the spectral range of 500 to 650 nm. researchgate.net This band is attributed to excited-state absorption (ESA), specifically the transition from the first excited singlet state (S₁) to higher-lying singlet states (Sₙ). researchgate.net
The relaxation of this excited-state population is observed to follow a dual-exponential decay pattern. This suggests the presence of at least two distinct relaxation processes: a fast component occurring on the order of several picoseconds and a much slower component with a decay time exceeding 0.1 nanoseconds. researchgate.net This complex decay kinetic is indicative of multiple pathways for the depopulation of the S₁ state, which may include internal conversion, intersystem crossing, and conformational changes.
Table 1: Transient Absorption Characteristics of IR-140 in Ethanol
| Parameter | Value | Reference |
|---|---|---|
| Excitation Wavelength | 807 nm | researchgate.net |
| ESA Spectral Range | 500 - 650 nm | researchgate.net |
| ESA Maximum (λmax) | 565 nm | researchgate.net |
| Decay Kinetics | Dual-exponential | researchgate.net |
| Fast Decay Component | Several picoseconds | researchgate.net |
| Slow Decay Component | > 0.1 nanoseconds | researchgate.net |
Upon excitation at 807 nm in ethanol, the time-resolved emission spectrum of IR-140 exhibits two distinct peaks at approximately 820 nm and 840 nm. researchgate.net The decay of the stimulated emission (SE) signal, specifically monitored at 840 nm, also conforms to a dual-exponential function. researchgate.net This observation mirrors the findings from transient absorption spectroscopy and further supports the model of a multi-step relaxation process from the excited state.
The dual-exponential decay of the stimulated emission suggests that the emissive state is not a single, simple species but may involve different conformers or solvated forms of the excited molecule, each with its own characteristic lifetime. The fast decay component can be attributed to processes such as vibrational relaxation and solvent reorganization, while the slower component likely corresponds to the intrinsic lifetime of the relaxed excited state or the interconversion between different excited-state species. The excited-state lifetime of IR-140 has been shown to be highly dependent on the solvent, with reported values of approximately 15 picoseconds in methanol and 200 picoseconds in glycerol. researchgate.net
The excited-state absorption (ESA) of IR-140 in ethanol, as previously mentioned, manifests as a broad absorption band between 500 and 650 nm, with a maximum at 565 nm, and is assigned to the S₁ → Sₙ transition. researchgate.netresearchgate.net The dynamics of this ESA provide further insight into the ultrafast processes occurring after photoexcitation.
The relaxation of the ESA signal also follows a dual-exponential decay, consistent with the stimulated emission kinetics. researchgate.net The wavelength-dependent nature of both the SE and ESA relaxation processes indicates a complex potential energy surface for the excited state. researchgate.net The initial fast decay component is often associated with intramolecular vibrational redistribution (IVR) and solvent relaxation, where the excited molecule and its surrounding solvent shell rearrange to a more stable configuration. The subsequent slower decay reflects the depopulation of this relaxed excited state back to the ground state or to other non-emissive states.
Solvation Dynamics and Solvent-Dependent Spectroscopic Behavior
The interaction between a solute molecule and the surrounding solvent molecules can significantly influence its electronic and structural properties, leading to observable changes in its absorption and emission spectra. This phenomenon, known as solvatochromism, is particularly pronounced for polar dyes like IR-140. wikipedia.orgnih.gov
The absorption and emission spectra of IR-140 exhibit noticeable shifts in different solvents, a hallmark of solvatochromism. researchgate.net These shifts arise from the differential solvation of the ground and excited electronic states of the dye molecule. Polar solvents tend to stabilize the more polar excited state to a greater extent than the ground state, leading to a red-shift (bathochromic shift) in the emission spectrum.
Table 2: Spectroscopic Data for IR-140 in Selected Solvents
| Solvent | Absorption λmax (nm) | Emission λmax (nm) | Reference |
|---|---|---|---|
| Ethanol | 823 | 840 - 915 | sigmaaldrich.comluxottica.com |
| DMSO | - | 898 | luxottica.com |
| Benzene | 818 (deconvoluted to ~780 and ~820) | - | researchgate.net |
Data for a comprehensive range of solvents is limited in the reviewed literature.
The polymethine chain of cyanine (B1664457) dyes like IR-140 can exist in different isomeric forms, primarily the all-trans and various cis conformations. The equilibrium between these conformers in the ground state can be influenced by the solvent environment. researchgate.net In the case of IR-140, the absorption band in benzene can be deconvoluted into two components, one at approximately 780 nm assigned to a mono-cis isomer and another at around 820 nm corresponding to the all-trans isomer. researchgate.net
The polarity of the solvent plays a crucial role in determining the dominant conformation. In solvents with lower polarity, the IR-140 cation tends to form ion pairs with its counter-ion, which sterically favors the all-trans isomer. Conversely, in higher polarity solvents, the cation is more readily solvated and unpaired, allowing for a greater population of the mono-cis conformation. researchgate.net
Photoisomerization Processes and Their Ultrafast Interconversion Dynamics
The photophysics of tricarbocyanine dyes such as IR-140 are often complicated by the presence of multiple ground-state isomers and their rapid interconversion following photoexcitation. sigmaaldrich.com
For IR-140 in ethanol, research has identified the presence of four distinct isomers with unique spectral features. Crucially, three of these isomers were observed to interconvert on an ultrafast timescale, within 100 femtoseconds, upon photo-excitation. researchgate.net This rapid isomerization is a key non-radiative decay channel that influences the dye's fluorescence lifetime and quantum yield. The existence of these isomers is supported by density functional theory calculations, which indicate the presence of several stable ground-state conformations for the dye. researchgate.net
Upon excitation at 807 nm, transient absorption and emission spectra of IR-140 in ethanol show complex dynamics. Two emission peaks are observed at 820 nm and 840 nm. A new transient absorption band also appears between 500 nm and 650 nm, which is attributed to transitions between excited singlet states. researchgate.net The decay of the stimulated emission and the relaxation of the excited-state absorption are both wavelength-dependent and fit a dual-exponential function, indicating complex relaxation pathways involving these different isomeric forms. researchgate.net
To explain the observed ultrafast interconversion between isomers, a kinetic model based on consecutive chemical reactions has been proposed. researchgate.net This model accounts for the rapid completion of the interconversion process within 100 fs. While the specific rate constants and detailed pathways are subjects of ongoing research, the model provides a framework for understanding how photoexcitation initiates a cascade of transitions between the different isomeric forms. The relaxation processes observed for both stimulated emission and excited-state absorption include a fast component with a decay time of several picoseconds and a slower component with a decay time exceeding 0.1 nanoseconds, reflecting the complex interplay of isomerization and other relaxation channels. researchgate.net
Quantum Yield Determination Methodologies and Radiative Efficiency Studies
The fluorescence quantum yield (Φf) is a critical parameter for a laser dye, quantifying its efficiency in converting absorbed light into emitted fluorescence. The quantum yield of IR-140 in dilute ethanol solution has been determined to be 0.167. scinito.aiacs.orgnih.govacs.org This value can be compared with those of other common red and near-infrared dyes measured in the same solvent to assess its relative radiative efficiency.
| Dye | Fluorescence Quantum Yield (Φf) in Ethanol |
| Rhodamine 101 | 0.913 |
| Cresyl Violet | 0.578 |
| Oxazine 170 | 0.579 |
| IR-140 | 0.167 |
| Oxazine 1 | 0.141 |
| IR-125 | 0.132 |
| HITCI | 0.283 |
| Cryptocyanine | 0.012 |
This table presents fluorescence quantum yields for a selection of dyes in dilute ethanol solution. Data sourced from multiple studies. scinito.aiacs.orgnih.govacs.org
This comparative analysis shows that while IR-140 is a functional near-infrared emitter, its quantum yield is moderate compared to dyes emitting in the visible region, such as Rhodamine 101. Its efficiency is, however, comparable to other infrared dyes like IR-125 and Oxazine 1. acs.orgnih.govacs.org
Accurate determination of fluorescence quantum yields requires sophisticated methodologies that can account for various experimental factors.
Relative Quantum Yield Measurement: A common method involves measuring the quantum yield of a sample relative to a well-characterized standard. For dyes like IR-140, which absorb and emit in the near-infrared, a chain of transfer standard dyes is often necessary. For instance, the quantum yield of IR-140 has been measured relative to standards like Quinine Sulfate (SRM 936a) by employing a series of intermediate standards such as Coumarin 102, Coumarin 153, and DCM to bridge the spectral gap. acs.orgnih.gov
Absolute Quantum Yield Measurement Techniques:
Thermal Lens Spectroscopy: This technique measures the heat deposited in a sample by non-radiative decay processes following photoexcitation. By quantifying this heat, the portion of energy released as fluorescence can be determined. Dual-beam thermal lens spectroscopy has been shown to be highly effective for measuring the absolute fluorescence quantum yields of dye solutions. researchgate.netresearchgate.net
Photoacoustic Spectroscopy: This method detects the acoustic waves generated by the heat produced through non-radiative relaxation. It provides a direct measurement of the heat dissipated and can be used to determine absolute fluorescence quantum yields. iphy.ac.cn
Photothermal Laser Heterodyne Interferometry: This technique measures the non-radiative energy loss from excited molecules. By simultaneously measuring the relative fluorescence intensity and the photothermal phase modulation, it allows for the absolute determination of both the quantum yield and the fraction of absorbed energy converted to heat. aip.org
Integrating Sphere Method: This is another absolute method where the sample is placed inside a highly reflective sphere to collect all emitted photons, regardless of their direction. This allows for a direct comparison of the number of photons absorbed versus the number of photons emitted.
These advanced techniques are crucial for obtaining accurate quantum yield values, which are essential for applications such as laser development and quantitative fluorescence imaging.
Dual Fluorescence Phenomena and Internal Conversion Mechanisms of IR-140
The photophysical behavior of the laser dye IR-140 is characterized by complex ultrafast dynamics following photoexcitation, including the phenomenon of dual fluorescence and solvent-dependent internal conversion pathways. These processes are critical in determining the dye's efficiency and performance in various applications.
Probing S2 and S1 Emission in IR-140 with Femtosecond Laser Pulses
Studies utilizing femtosecond pump-probe spectroscopy have been instrumental in elucidating the transient emission properties of IR-140. When dissolved in ethanol and excited with femtosecond laser pulses at 807 nm, IR-140 exhibits distinct dual fluorescence peaks. researchgate.net Transient emission spectra reveal two peaks located at approximately 820 nm and 840 nm. researchgate.net This observation of dual emission suggests the involvement of at least two different excited singlet states, potentially the S2 (second excited singlet state) and S1 (first excited singlet state), or the presence of different molecular conformations or isomers in the excited state. researchgate.net
The relaxation dynamics of these emission bands occur on an ultrafast timescale. The decay of the stimulated emission observed at 840 nm can be characterized by a dual-exponential function. researchgate.net This complex decay profile includes a rapid relaxation component with a time constant of several picoseconds and a slower component that extends beyond 100 picoseconds. researchgate.net This behavior is indicative of multiple, competing depopulation pathways from the excited state, which may include internal conversion and isomeric transition. researchgate.net
In conjunction with the dual emission, a transient absorption band has been identified between 500 nm and 650 nm, which is attributed to transitions between excited singlet states (S1 → Sn). researchgate.netresearchgate.net The relaxation of this excited-state absorption also follows a dual-exponential decay, mirroring the complexity of the emission dynamics. researchgate.net
Table 1: Spectroscopic and Dynamic Properties of IR-140 in Ethanol
| Parameter | Observation | Reference |
|---|---|---|
| Excitation Wavelength | 807 nm | researchgate.net |
| Emission Peak 1 | 820 nm | researchgate.net |
| Emission Peak 2 | 840 nm | researchgate.net |
| Transient Absorption Band | 500 - 650 nm | researchgate.netresearchgate.net |
| Decay Profile | Dual-exponential | researchgate.net |
| Fast Decay Component | ~ several picoseconds | researchgate.net |
Influence of Solvent Viscosity on Internal Conversion Dynamics
The internal conversion process, a major non-radiative decay channel for IR-140, is significantly influenced by the surrounding solvent environment, particularly its viscosity. researchgate.net Internal conversion involves the transition from a higher to a lower electronic state without the emission of a photon, converting the electronic energy into vibrational energy and heat. wikipedia.org This process is surmised to be the primary non-radiative pathway for the singlet excited state of IR-140, stemming from a small energy gap between the ground and first excited singlet states and the molecule's non-rigid structure. researchgate.net
Investigations into the solvation dynamics of IR-140 in a series of alkanenitrile and alcohol solvents have revealed that the decay dynamics have a distinct viscosity-dependent component. researchgate.net While ultrafast, nearly solvent-independent components are attributed to inertial solvation, a slower component is directly linked to diffusive solvation, which is dependent on the viscosity of the solvent. researchgate.net
Interestingly, the effect of viscosity on the decay time constants of IR-140 shows a specific trend. In a series of alcohols, as the viscosity and chain length increase, the faster decay time constant (τ1) of IR-140 was observed to decrease. researchgate.net This suggests that higher viscosity hinders molecular motions, such as isomerization, that compete with internal conversion, thereby altering the rate of this non-radiative process. The efficiency of the non-radiative decay is also dependent on the hydrogen bond donating strength and polarity of the solvent. researchgate.net
Table 2: Effect of Solvent Properties on IR-140 Decay Dynamics
| Solvent Property | Influence on Dynamics | Mechanism | Reference |
|---|---|---|---|
| Viscosity | A slower, viscosity-dependent decay component is present. | Diffusive Solvation | researchgate.net |
| Viscosity (in alcohols) | The faster decay time constant (τ1) decreases with increasing viscosity. | Alteration of competing molecular motions | researchgate.net |
Theoretical and Computational Approaches to Ir 140 Photophysics
Quantum Chemical Calculations of Electronic Structure and Energy States
Quantum chemical calculations are fundamental to understanding the absorption and emission properties of IR-140. These methods provide insights into the energies and characteristics of the ground and excited electronic states.
Density Functional Theory (DFT) is a widely used computational method to determine the geometry and electronic properties of molecules in their ground state. nih.gov For a molecule like IR-140, which can exist in different isomeric forms (e.g., all-trans and cis conformers), DFT is instrumental in calculating the relative energies and optimized geometries of these isomers. The choice of the exchange-correlation functional and basis set is crucial for obtaining accurate results for cyanine (B1664457) dyes. nih.govmdpi.com
Experimental studies have shown that IR-140 can undergo photoisomerization, and the position of the absorption maximum is sensitive to the polarity of the solvent, suggesting different ground-state conformations. arxiv.org DFT calculations can model these isomers, providing key structural parameters such as bond lengths and dihedral angles of the polymethine chain. These calculations help in assigning experimentally observed spectral features to specific molecular conformations. For instance, in nonpolar solvents, a new absorption band appears which is attributed to a cis isomer, a hypothesis that can be supported by DFT calculations showing the relative stability and electronic properties of different isomers. arxiv.org
Table 1: Representative DFT Functionals and Basis Sets for Cyanine Dyes
| Functional | Type | Basis Set | Common Application |
|---|---|---|---|
| B3LYP | Hybrid-GGA | 6-31G(d,p) | Geometry Optimization |
| M06L | Meta-GGA | 6-311+G(2d,p) | Electronic Transitions |
| HFB | Hybrid | 6-311+G(2d,p) | Electronic Transitions |
This table is illustrative of common methods used for cyanine dyes, as specific DFT studies on IR-140 ground-state geometries are not extensively detailed in publicly available literature.
While DFT is powerful for ground-state properties, Time-Dependent Density Functional Theory (TD-DFT) is a common approach for calculating vertical excitation energies, which correspond to absorption spectra. mdpi.comwikipedia.org However, for cyanine dyes, standard TD-DFT methods have been shown to sometimes perform poorly, overestimating the excitation energies due to challenges in describing the delocalized electronic excitations. acs.orgacs.org Despite this, certain functionals have demonstrated better accuracy. acs.org
For a more rigorous description of excited states, especially in systems with potential multireference character like cyanine dyes, higher-level ab initio methods are employed. acs.org Methods like Complete Active Space Self-Consistent Field (CASSCF) followed by second-order perturbation theory (CASPT2) are well-suited for this purpose. researchgate.net These methods can accurately calculate the energies of the lowest excited singlet states and oscillator strengths, providing reliable benchmarks for experimental spectra. researchgate.net For helically twisted cyanine dyes, CASSCF/CASPT2 calculations have successfully identified and characterized the long-wavelength methine band and the cis-band. researchgate.net Such high-level calculations are crucial for a definitive assignment of the electronic transitions observed in the complex spectrum of dyes like IR-140.
Molecular Dynamics Simulations for Solvent-Dye Interactions
The photophysical properties of IR-140 are highly dependent on the solvent environment. arxiv.orgresearchgate.net Molecular Dynamics (MD) simulations are a powerful tool to study the explicit interactions between the dye molecule and the surrounding solvent molecules at an atomic level. These simulations can provide insights into the solvation dynamics, which is the process of the solvent molecules reorganizing around the dye after it has been electronically excited.
Experimental studies on IR-140 using transient grating and pump-probe spectroscopy have revealed that its solvation dynamics have both ultrafast, solvent-independent components (inertial solvation) and slower, viscosity-dependent components (diffusive solvation). researchgate.net MD simulations can model these processes by tracking the positions and orientations of solvent molecules around the dye over time. This allows for the calculation of the time-correlation function for the solvent response, which can be directly compared with experimental observables. Furthermore, MD simulations can help to understand how specific solvent properties, like polarity and hydrogen-bonding ability, influence the dye's conformation and electronic properties, explaining the observed solvatochromic shifts in absorption and emission spectra. arxiv.org
Kinetic Models for Excited-State Relaxation and Energy Transfer Processes
Following photoexcitation, IR-140 undergoes several relaxation processes to return to the ground state. These dynamics occur on timescales from femtoseconds to nanoseconds. Kinetic models are used to describe the rates of these processes, which include internal conversion, intersystem crossing, fluorescence, and photoisomerization.
Transient absorption spectroscopy experiments on IR-140 in ethanol (B145695) have revealed complex excited-state dynamics. researchgate.net The decay of stimulated emission and the relaxation of excited-state absorption are often not described by a single exponential decay. Instead, a dual-exponential function is required, indicating the presence of at least two distinct relaxation processes with different time constants. researchgate.net
A simplified kinetic model for IR-140 can be represented by a multi-level energy diagram. After excitation from the ground state (S₀) to the first excited singlet state (S₁), the molecule can relax via several pathways:
Fluorescence: Radiative decay from S₁ to S₀.
Internal Conversion & Vibrational Relaxation: Non-radiative decay within the S₁ state and to S₀.
Photoisomerization: Conversion to a different isomeric form in the excited state, which may have its own distinct relaxation pathways.
Excited-State Absorption (ESA): Absorption of another photon to a higher excited state (Sₙ).
The dual-exponential decay observed experimentally can be attributed to processes like initial fast relaxation within the excited state manifold (e.g., vibrational cooling or solvation) followed by a slower decay corresponding to the lifetime of the relaxed S₁ state or an isomeric state. researchgate.net
Table 2: Experimentally Observed Relaxation Times for IR-140 in Ethanol
| Process | Wavelength (nm) | Decay Time 1 (ps) | Decay Time 2 (ps) |
|---|---|---|---|
| Stimulated Emission Decay | 840 | ~ several ps | > 100 ps |
| Excited-State Absorption | 500-650 | ~ several ps | > 100 ps |
Data derived from femtosecond pump-probe experiments. researchgate.net
Computational Predictions of Optical and Nonlinear Optical Properties
Computational methods are increasingly used to predict the optical and nonlinear optical (NLO) properties of new materials, which can accelerate the discovery of molecules with desired characteristics. For IR-140, these predictions can provide insights into its performance as a laser dye and its potential in other photonic applications.
The linear optical properties, such as the absorption spectrum, can be predicted using TD-DFT, as discussed in section 4.1.2. mdpi.comresearchgate.net While there can be systematic errors, linear scaling procedures can be applied to achieve good agreement with experimental data. researchgate.net
The prediction of NLO properties, such as the two-photon absorption cross-section or the third-order susceptibility, requires more advanced computational approaches. These properties are crucial for applications in areas like two-photon microscopy and optical switching. Although specific computational predictions of NLO properties for IR-140 are not widely reported, the theoretical frameworks exist and have been applied to other organic dyes. These calculations typically involve determining the molecular hyperpolarizabilities using quantum chemical methods. The accuracy of these predictions is highly dependent on the level of theory and the inclusion of environmental effects.
Ir 140 in Advanced Optical Systems and Materials Research
Integration of IR-140 within Nanostructured Materials
The confinement of IR-140 within nanoscale architectures like hollow mesoporous silica (B1680970) nanoparticles (HMSNs) and its interaction with plasmonic structures are key areas of investigation. These composite materials exhibit distinct optical behaviors not seen in the dye alone.
Hollow mesoporous silica nanoparticles (HMSNs) serve as effective nanocarriers for IR-140, providing a confined environment that promotes unique molecular arrangements. nih.govresearchgate.netacs.orgnih.gov HMSNs are characterized by an interior void and a porous silica shell, which allows for the loading of guest molecules like IR-140. mdpi.com The negatively charged pores and inner surface of the silica can interact with the cationic IR-140 molecules, facilitating their encapsulation. researchgate.netnih.gov This encapsulation is a strategy to protect and stabilize the dye assemblies, particularly in aqueous environments where the hydrophobic IR-140 would otherwise be unstable. nih.gov Research has shown that loading IR-140 into HMSNs can induce the formation of J-aggregates, which significantly alters the dye's optical properties. nih.govrsc.orgrsc.org These nanoparticle-encapsulated aggregates have demonstrated stability for weeks in buffer solutions, a significant improvement over their stability in solution alone. chinesechemsoc.org The close packing of the dye within the nanoparticle's confined space leads to strong intermolecular interactions, resulting in J-aggregated emission in the infrared region. researchgate.netrsc.org
| Parameter | Description | Source |
|---|---|---|
| Nanoparticle Type | Hollow Mesoporous Silica Nanoparticles (HMSNs) | nih.govresearchgate.netacs.orgnih.gov |
| Encapsulated Dye | IR-140 | nih.govrsc.orgchinesechemsoc.org |
| Key Interaction | Electrostatic interaction between cationic IR-140 and negatively charged silica pores. | researchgate.netnih.gov |
| Primary Outcome | Formation and stabilization of IR-140 J-aggregates within the nanoparticle core. | nih.govrsc.orgchinesechemsoc.org |
| Advantage of Encapsulation | Enhanced stability of J-aggregates in aqueous environments compared to free solution. | chinesechemsoc.org |
IR-140's interaction with plasmonic nanoparticles, typically made of gold or silver, is a significant area of research for applications like nanolasers and surface-enhanced spectroscopy. nih.govrsc.org Plasmonic nanoparticles exhibit localized surface plasmon resonance (LSPR), which creates intense electromagnetic fields at the nanoparticle surface. mdpi.comnih.gov When IR-140 molecules are in close proximity to these "hot spots," their photophysical properties can be dramatically altered. d-nb.info
Studies have explored IR-140 in systems with periodic arrays of gold nanoparticles. nih.govacs.org In these configurations, the collective optical modes of the array, known as surface lattice resonances (SLRs), can couple with the electronic transitions of the IR-140 dye. nih.gov This coupling is crucial for achieving effects like plasmon-enhanced lasing. pnas.orgosti.gov The spatial organization of IR-140 molecules relative to the plasmon-enhanced fields is a key factor. For instance, using graphene-coated copper nanoparticles can facilitate favorable π–π interactions with the aromatic rings of IR-140, influencing molecular assembly in the electromagnetic hotspots and modulating lasing thresholds. pnas.orgresearchgate.net The interaction can also be harnessed in surface-enhanced infrared absorption spectroscopy (SEIRA), where the enhanced fields from plasmonic nanostructures amplify the vibrational signals of nearby molecules like IR-140. mdpi.comacs.org
When IR-140 molecules are brought into close proximity, such as within the confined space of HMSNs, they can self-assemble into ordered structures known as J-aggregates or H-aggregates. nih.govrsc.orgchinesechemsoc.org These aggregates arise from excitonic coupling between the transition dipoles of adjacent dye molecules. rsc.org
J-aggregates are characterized by a head-to-tail arrangement of the transition dipoles. This leads to a bathochromic (red-shift) in the absorption spectrum compared to the monomeric dye. nih.govrsc.org For IR-140, J-aggregation within HMSNs can shift the absorption maximum from around 826 nm to over 1040 nm. nih.govchinesechemsoc.org Some of these J-aggregates are highly emissive, a property that is actively pursued for applications in shortwave infrared (SWIR) imaging. nih.govrsc.org
H-aggregates feature a side-by-side arrangement of the transition dipoles, resulting in a hypsochromic (blue-shift) of the absorption spectrum. rsc.orgchinesechemsoc.org H-aggregates are often non-emissive or weakly fluorescent because the lowest excited state is a forbidden transition. rsc.org The formation of H-aggregates of IR-140 has been observed when the dye is added to water or an aqueous glutathione (B108866) solution. chinesechemsoc.org
The specific type of aggregate formed (J- or H-) is highly dependent on environmental factors such as the solvent, the presence of templating structures like nanoparticles, and pH. nih.govchinesechemsoc.org Within HMSNs, researchers have identified two distinct J-aggregate forms of IR-140, termed J1 and J2, with different absorption maxima (around 965 nm and 1040 nm, respectively). nih.govrsc.orgchinesechemsoc.org The J1 aggregate is typically non-emissive, while the J2 aggregate is emissive. nih.govrsc.org The confinement provided by the HMSNs is crucial for stabilizing these aggregates. chinesechemsoc.org
| Aggregate Type | Monomer Arrangement | Spectral Shift | Emission Property | IR-140 Example | Source |
|---|---|---|---|---|---|
| J-aggregate | Head-to-tail | Bathochromic (Red) | Can be highly fluorescent | Forms in HMSNs, with absorption peaks at ~965 nm and ~1040 nm | nih.govrsc.orgchinesechemsoc.org |
| H-aggregate | Side-by-side | Hypsochromic (Blue) | Often weak or non-emissive | Forms in aqueous solutions | rsc.orgchinesechemsoc.org |
Plasmon-Enhanced Photophysical Interactions and Energy Transfer Dynamics
The coupling of IR-140 with plasmonic nanostructures gives rise to complex energy transfer processes that can either enhance or quench the dye's fluorescence. Understanding these dynamics is essential for designing hybrid materials with tailored optical responses.
When a fluorescent molecule like IR-140 is placed very close to a metallic nanostructure, its fluorescence is often quenched, and its excited-state lifetime is significantly reduced. nih.govacs.orgnih.gov This phenomenon has been observed in studies of IR-140 near gold nanoparticle arrays. nih.govacs.org The excited-state lifetime of IR-140, which is around 1 nanosecond in solution, can be quenched to just a few tens of picoseconds when near metallic particles. nih.govacs.org
This quenching is a result of two primary mechanisms:
Increased Non-Radiative Decay: The excited dye molecule can transfer its energy to the metal nanoparticle through a non-radiative process, such as resonant energy transfer. aps.orgscirp.org This energy is then dissipated as heat in the metal. This process provides an additional, very fast pathway for the excited state to return to the ground state without emitting a photon. nih.gov
Both pathways compete with the natural fluorescence emission of the dye, leading to a shorter excited-state lifetime and lower fluorescence quantum yield. nih.gov
In composite systems containing a high concentration of IR-140 molecules, such as within nanoparticle aggregates, energy can move between molecules before de-excitation occurs. This process is known as energy migration. rsc.org Even when molecules are not close enough for strong excitonic coupling, long-range resonance energy transfer (RET) can facilitate the movement of the excitation energy from one molecule to another. rsc.org
While energy migration between identical molecules does not inherently cause quenching, it increases the probability that the excitation will reach a "quenching site." rsc.org A quenching site could be a molecular defect, a non-emissive aggregate (like an H-aggregate), or a molecule situated close to a plasmonic nanoparticle surface.
The primary mechanisms of non-radiative decay for IR-140 in these systems include:
Internal Conversion (IC): This is an intrinsic process where the molecule transitions from a higher electronic state to a lower one without radiation, with the energy dissipated as vibrations. The rate of IC is known to increase as the energy gap between the excited and ground states decreases, which is a significant factor for near-infrared dyes like IR-140. acs.orgresearchgate.net
Energy Transfer to the Environment: As discussed, energy can be transferred non-radiatively to adjacent materials, most notably plasmonic nanoparticles. nih.govscirp.org
Decay through Aggregate States: If energy migrates to a non-emissive aggregate, such as an H-aggregate or a quenching J-aggregate, it is likely to decay non-radiatively. rsc.org The formation of twisted intramolecular charge transfer (TICT) states in some molecular arrangements can also enhance non-radiative decay and heat generation. chinesechemsoc.org
Understanding the interplay between these pathways is crucial for controlling the photophysical outcomes, whether the goal is to enhance fluorescence for imaging or to promote non-radiative decay for applications like photothermal therapy. rsc.orgchinesechemsoc.org
Applications in Ultrafast Laser Technology Research
The unique photophysical properties of IR-140, particularly its behavior in the near-infrared (NIR) spectrum, have made it a subject of significant research in the field of ultrafast laser technology. Its applications are primarily centered on its function as a passive component for pulse generation and as an active medium for light amplification in specialized laser systems.
Development of IR-140 as a Saturable Absorber in Mode-Locked Lasers
IR-140 has been successfully employed as a passive mode-locking element, specifically as a saturable absorber, for generating ultrashort laser pulses. A notable early demonstration involved the passive mode-locking of a continuous-wave (cw) color-center laser using a solution of IR-140. optica.orgosti.gov In these systems, the F2+ centers in a Lithium Fluoride (LiF) crystal served as the gain medium, pumped by a krypton-ion laser, and operated at cryogenic temperatures (77 K). optica.org
When IR-140 was used as the saturable absorber in a standard standing-wave cavity, stable trains of picosecond pulses were generated at wavelengths around 870 nm. optica.orgosti.gov By implementing a colliding-pulse mode-locking (CPM) configuration within a ring cavity, which enhances the saturation of the absorber, researchers achieved significantly shorter pulse durations, generating subpicosecond pulses as short as 390 femtoseconds (fs). optica.orgosti.gov The stability and efficiency of the laser operation were notable, with a single crystal providing over 200 hours of operation. optica.org The concentration of the IR-140 dye solution was a critical parameter, with concentrations around 9 x 10⁻⁵ mol/liter yielding excellent stability and pulses of approximately 1 picosecond (ps) duration. optica.org
Further research has explored IR-140 as a starting mechanism for mode-locking in other types of lasers, such as the Ti:sapphire laser. ethz.ch In these configurations, an intracavity IR-140 dye jet can initiate the mode-locking process, which is then sustained by other mechanisms like self-focusing (Kerr Lens Mode-locking). ethz.ch
Performance of Mode-Locked Lasers Using IR-140 as a Saturable Absorber
| Laser System | Cavity Configuration | IR-140 Concentration (mol/liter) | Achieved Pulse Duration | Operating Wavelength | Reference |
|---|---|---|---|---|---|
| LiF:F2+ Color-Center | Standing-Wave | 9 x 10⁻⁵ | ~1 ps | ~870 nm | optica.org |
| LiF:F2+ Color-Center | Colliding-Pulse Ring | Not Specified | 390 fs | ~870 nm | optica.orgosti.gov |
| Ti:sapphire | Intracavity Dye Jet (Starter) | Not Specified | Sub-100 fs (sustained by Kerr Lensing) | 750-870 nm | ethz.ch |
Investigation of IR-140 for Ultrafast Optical Switching Mechanisms
The potential of IR-140 in ultrafast optical switching is rooted in its nonlinear optical properties, particularly its transient absorption dynamics. When excited by an ultrafast laser pulse, the molecule undergoes transitions to excited states, altering its absorption characteristics on a picosecond or femtosecond timescale. This behavior is fundamental to all-optical switching, where one light pulse controls the transmission of another.
Studies using pump-probe spectroscopy have elucidated these dynamics. When excited with 800 nm or 807 nm pulses, IR-140 in ethanol (B145695) exhibits strong excited-state absorption (ESA) in the 500 nm to 650 nm range. optica.orgresearchgate.net This absorption is attributed to transitions from the first excited singlet state (S₁) to higher-lying singlet states (Sₙ). optica.orgresearchgate.net The decay of this ESA is a complex, multi-exponential process. It has been reported to have a biexponential decay with a fast component of 1.96 ps and a slower component exceeding 100 ps. optica.org The decay dynamics are also observed in the stimulated emission (SE) from the dye, which can show a dual-exponential decay with a fast component of several picoseconds and a slow component longer than 0.1 ns. researchgate.net
Z-scan experiments have been used to quantify the nonlinear refractive index (n₂) and the excited state absorption cross-section (σes) of IR-140. ias.ac.in In dimethyl sulfoxide (B87167) (DMSO), IR-140 was found to have a negative (defocusing) nonlinearity and an excited state absorption cross-section of 3.73 × 10⁻¹⁸ cm². ias.ac.in The excited state relaxation time in DMSO was measured to be 231 ± 64 ps using the laser-induced transient grating (LITG) technique. ias.ac.in
Furthermore, research into the two-photon absorption (2PA) properties of IR-140 at telecommunication wavelengths (1.55 µm) has been conducted. nih.gov In these studies, IR-140 demonstrated a significant 2PA cross-section of approximately 950 ± 240 GM (Goeppert-Mayer units). nih.gov Such strong nonlinear absorption is a key requirement for developing ultrafast optical switching and limiting devices. nih.gov
Nonlinear Optical Properties of IR-140 Relevant to Ultrafast Switching
| Property | Solvent | Value | Measurement Technique | Reference |
|---|---|---|---|---|
| Excited-State Absorption (ESA) Peak | Ethanol | ~565 nm | Transient Absorption Spectroscopy | optica.org |
| ESA Decay (Fast Component) | Ethanol | 1.96 ps | Transient Absorption Spectroscopy | optica.org |
| ESA Decay (Slow Component) | Ethanol | > 100 ps | Transient Absorption Spectroscopy | optica.org |
| Excited State Relaxation Time | DMSO | 231 ± 64 ps | Laser-Induced Transient Grating | ias.ac.in |
| Excited State Absorption Cross-Section (σes) | DMSO | 3.73 × 10⁻¹⁸ cm² | Single Beam Transmission | ias.ac.in |
| Two-Photon Absorption Cross-Section (σ₂₋) at 1.55 µm | DMSO | 950 ± 240 GM | Two-Photon Excited Fluorescence | nih.gov |
| Nonlinear Refractive Index | DMSO | Negative | Z-scan | ias.ac.in |
Random Lasing Phenomena and IR-140 as a Gain Medium
IR-140 has proven to be an effective gain medium for random lasers, a class of lasers where light is amplified through multiple scattering in a disordered medium rather than being confined in a conventional optical cavity. In these systems, a solution of IR-140 is mixed with scattering nanoparticles. When optically pumped, the dye provides amplification, while the scatterers provide the feedback required for lasing action.
Research has demonstrated random lasing in the near-infrared using IR-140 in DMSO, with various types of scatterers. optica.orgacs.org One approach utilizes plasmonic gold nanostars, whose broadband scattering properties facilitate efficient random lasing across a wide range of wavelengths. acs.orgnih.gov For IR-140, this configuration produced sharp lasing features in the NIR spectral range around 890 nm. acs.orgnih.gov
Another advanced approach involves using engineered core-shell nanoparticles, such as Zinc Sulfide (ZnS) cores coated with a thin layer of gold (ZnS@Au), dispersed in an IR-140/DMSO solution. optica.orgoptica.org These plasmonic scatterers enhance the local electric field and scattering cross-section, which significantly improves the random laser's performance compared to using dielectric scatterers (uncoated ZnS) alone. optica.org When pumped with a femtosecond Ti:Sapphire laser at 800 nm, the plasmonically enhanced system showed a threefold reduction in the lasing threshold (from 325 µJ/cm² for ZnS to 100 µJ/cm² for ZnS@Au) and an enhanced mode quality factor (Q-factor) from 200 to 540. optica.orgoptica.org The use of femtosecond pumping is particularly efficient as it can create a much higher population inversion in the IR-140 dye compared to nanosecond pulses of the same energy. optica.org The emission bandwidth also narrows significantly, from 45 nm for the pure dye to about 10 nm for the ZnS@Au/IR-140 medium, indicating coherent feedback and lasing action. optica.org The gain coefficient for IR-140 in polymeric hosts has also been a subject of study, with experimentally measured values around 68 cm⁻¹ being reported, which is a key parameter for designing such laser systems. researchgate.net
Characteristics of Random Lasers with IR-140 as Gain Medium
| Scattering Medium | Solvent | Pump Source | Lasing Threshold | Emission Bandwidth (FWHM) | Reference |
|---|---|---|---|---|---|
| Gold Nanostars | DMSO | 532 nm, Q-switched Nd:YAG | 13 mJ/cm² | Sharp modes ~890 nm | acs.orgnih.gov |
| ZnS nanoparticles | DMSO | 800 nm, fs Ti:Sapphire | 325 µJ/cm² | 20 nm | optica.org |
| ZnS@Au core-shell nanoparticles | DMSO | 800 nm, fs Ti:Sapphire | 100 µJ/cm² | 10 nm | optica.orgoptica.org |
Ir 140 in Advanced Chemical and Sensing Applications Research
Development of IR-140-Based Sensing Platforms
The development of sensing platforms utilizing IR-140 leverages its distinct spectroscopic characteristics. These platforms are designed to detect and quantify various analytes with high sensitivity and selectivity.
Optical Sensing Mechanisms Utilizing IR-140's Spectroscopic Response
The optical sensing mechanisms employing IR-140 are primarily based on its absorption and fluorescence characteristics in the near-infrared (NIR) region. evitachem.com The optical response of IR-140 can be modeled as a four-level atomic system. researchgate.net Techniques such as absorption spectroscopy, including Fourier-transform infrared (FTIR) and tunable diode laser absorption spectroscopy (TDLAS), are prominent methods for highly specific molecular absorption measurements. mdpi.com Evanescent wave spectroscopy, another key technique, utilizes the interaction of an evanescent field with a sample to detect molecular interactions near an interface. mdpi.comspiedigitallibrary.org This method is particularly effective for analyzing liquid-phase samples, as the penetration depth of the evanescent field is typically only a few micrometers at mid-infrared (MIR) wavelengths. acs.org
The sensitivity of these sensing systems can be significantly enhanced through various strategies. For instance, intracavity laser absorption spectroscopy has been shown to enable the detection of analytes at ultralow concentrations, reaching the parts per billion (ppb) level. researchgate.net The design of the sensing platform, including the use of specialized waveguides and optical fibers, plays a crucial role in improving sensitivity and specificity. mdpi.comrsc.org Materials like germanium-on-silicon and chalcogenide glasses are being explored for creating on-chip MIR sensing platforms. acs.orgoptica.org
The following table summarizes key aspects of optical sensing mechanisms involving IR-140:
| Sensing Technique | Principle | Key Advantages |
| Absorption Spectroscopy | Measures the absorption of light at specific wavelengths corresponding to molecular vibrations. mdpi.com | High specificity, non-destructive, provides detailed chemical information. mdpi.com |
| Evanescent Wave Spectroscopy | Detects molecular interactions at an interface by measuring changes in the evanescent field of a waveguide. mdpi.comspiedigitallibrary.org | Surface-sensitive, suitable for liquid-phase analysis. mdpi.comacs.org |
| Intracavity Laser Absorption | Enhances sensitivity by placing the sample within a laser cavity, increasing the effective path length of light interaction. researchgate.net | Enables ultralow concentration detection. researchgate.net |
Research on IR-140 for Detection of Specific Analytes
Research has focused on utilizing IR-140-based sensors for the detection of a range of specific analytes, from small molecules to biological entities. The high sensitivity of these platforms allows for the detection of trace amounts of substances. For example, infrared backscatter imaging spectroscopy (IBIS) has been developed for the standoff detection of trace hazardous materials on surfaces. aip.org This technique uses a quantum cascade laser (QCL) to illuminate a target and a focal plane array to collect the backscattered light, creating a hypercube image with both spatial and spectral information. aip.org
In the realm of biomedical diagnostics, IR-140-based sensors are being investigated for the analysis of biological fluids. For instance, field-resolved infrared spectroscopy (FRS) has been used to determine the concentration of glucose, lactate, and triglycerides in blood serum with high accuracy. acs.org This method has shown that the optimal sample thickness for maximum signal-to-noise ratio is dependent on the spectroscopic system used. acs.org Furthermore, the development of mid-infrared sensor platforms holds promise for point-of-care diagnostics, such as the analysis of exhaled breath for biomarkers like isoprene. spectroscopyonline.com
The table below highlights some examples of specific analytes detected using IR-140-based research platforms:
| Analyte | Detection Method | Application Area |
| Hazardous Materials (e.g., explosives) | Infrared Backscatter Imaging Spectroscopy (IBIS) aip.org | Security, Environmental Monitoring aip.org |
| Glucose, Lactate, Triglycerides | Field-Resolved Infrared Spectroscopy (FRS) acs.org | Biomedical Diagnostics acs.org |
| Isoprene | Mid-Infrared Spectroscopy spectroscopyonline.com | Exhaled Breath Analysis spectroscopyonline.com |
| Toluene in water | Evanescent Wave Sensing optica.org | Environmental Monitoring optica.org |
Exploration of IR-140 in Bioimaging Contrast Agent Research
The application of IR-140 in bioimaging is a rapidly advancing area of research, primarily due to its favorable optical properties in the near-infrared and shortwave infrared regions, which allow for deeper tissue penetration and reduced autofluorescence. chinesechemsoc.org
J-Aggregates of IR-140 for Shortwave Infrared (SWIR) Imaging
A significant breakthrough in utilizing IR-140 for bioimaging has been the formation of J-aggregates. J-aggregation involves the slip-stacked alignment of dye molecules, leading to a significant red-shift in the absorption and emission spectra. nih.gov This phenomenon allows the transformation of near-infrared (NIR) fluorophores like IR-140 into shortwave infrared (SWIR) contrast agents that absorb and emit light above 1000 nm. nih.govacs.orgresearchgate.netnih.govfigshare.com The formation of IR-140 J-aggregates can be templated by various means, including the use of quantum dots or the inner surfaces of nanoparticles. nih.gov These J-aggregates exhibit sharp, intense absorption bands, making them suitable for multiplexed imaging. researchgate.net Specifically, two main J-aggregate forms, J1 and J2, have been identified with absorption maxima at approximately 965 nm and 1040 nm, respectively. chinesechemsoc.orgscispace.com
Nanoparticle-Stabilized IR-140 Aggregates for Enhanced Performance
A primary challenge with J-aggregates in solution is their instability. chinesechemsoc.org To overcome this, researchers have developed methods to stabilize IR-140 J-aggregates using nanoparticles. researchgate.net Hollow mesoporous silica (B1680970) nanoparticles (HMSNs) have proven to be particularly effective scaffolds for this purpose. chinesechemsoc.orgnih.govacs.orgresearchgate.netnih.govfigshare.comscispace.comacs.orgnih.gov The negatively charged pores and inner surface of HMSNs facilitate the formation and stabilization of the cationic IR-140 J-aggregates within their structure. nih.gov
This encapsulation within HMSNs offers several key advantages:
Enhanced Stability: IR-140 J-aggregates stabilized within HMSNs show remarkable stability, with only a ~10% decrease in absorbance over two weeks in a buffer solution, compared to a near-complete degradation of J-aggregates in solution within a day. chinesechemsoc.orgnih.gov
Improved Photostability: The J-aggregates within HMSNs are significantly more photostable than both the J-aggregates in solution and the IR-140 monomer. scispace.com
Biocompatibility: The use of biocompatible materials like silica for the nanoparticles makes these constructs suitable for in vivo applications. nih.govacs.orgresearchgate.netnih.govfigshare.com
The enhanced stability and brightness of these nanoparticle-stabilized J-aggregates have enabled high-resolution in vivo imaging in the SWIR region. nih.govresearchgate.netfigshare.com
The following table summarizes the properties of monomeric and aggregated IR-140:
| Property | IR-140 Monomer | IR-140 J-Aggregate (in solution) | IR-140 J-Aggregate (in HMSNs) |
| Absorption Max (λmax,abs) | 826 nm scispace.com | J1: 965 nm, J2: 1040 nm scispace.com | J1: 965 nm, J2: 1040 nm scispace.comnih.gov |
| Emission Max (λmax,em) | ~870 nm evitachem.com | 1047 nm (for J2) nih.gov | ~1050 nm chinesechemsoc.org |
| Stability in Buffer | - | Degrades within 1 day chinesechemsoc.orgnih.gov | Stable for multiple weeks chinesechemsoc.orgnih.govacs.orgresearchgate.netfigshare.com |
| Photostability | Low scispace.com | Moderate scispace.com | High (4-fold more stable than in solution) scispace.com |
Research into Photopolymerization Initiation Mechanisms by IR-140
IR-140 has been investigated as a photosensitizer in three-component photoinitiating systems for photopolymerization, particularly in the red and near-infrared regions. google.com These systems typically consist of the photosensitizer (IR-140), an oxidizing agent, and a reducing agent. google.com Upon irradiation with light of an appropriate wavelength (e.g., 785 nm), the IR-140 dye becomes excited and can initiate electron transfer processes that lead to the generation of free radicals. google.comresearchgate.net These free radicals then initiate the polymerization of monomers, such as acrylates and methacrylates. google.commdpi.comrsc.org
The efficiency of the photopolymerization process can be influenced by several factors, including the specific components of the initiating system, their concentrations, and the light intensity. google.comrsc.org For instance, the use of IR-140 borate (B1201080) in combination with an iodonium (B1229267) salt and a phosphine-based co-initiator has been shown to result in high polymerization rates for methacrylate (B99206) monomers. google.commdpi.com The phosphine (B1218219) co-initiator can also help to mitigate the inhibitory effects of oxygen on the free radical polymerization process. mdpi.com The study of the photolysis of these systems helps to elucidate the underlying chemical mechanisms. researchgate.net Research in this area is crucial for the development of new materials and technologies, such as those used in 3D printing and additive manufacturing. mdpi.comacs.org
Stability and Degradation Studies of Ir 140 in Research Contexts
Investigation of Photodegradation Mechanisms
The photodegradation of a molecule is initiated by the absorption of photons, which can lead to photodissociation (the breakup of molecules), irreversible changes in molecular shape, or reactions like photooxidation. nih.gov For cyanine (B1664457) dyes like IR-140, a primary mechanism of light-induced change is photoisomerization.
Photoisomerization and Excited-State Dynamics: Upon excitation with light, IR-140 can undergo a change in its molecular structure, forming a photoisomer. optica.orgarxiv.org This process involves the rotation around one of the carbon-carbon double bonds in the polymethine chain that connects the two benzothiazole (B30560) rings. The all-trans isomer is typically the most stable ground-state form, but light absorption can provide the energy to convert it to a mono-cis isomer. researchgate.net This isomerization is a well-known phenomenon for IR-140 and is a significant factor in its photophysical properties, as the isomer often has different absorption and emission characteristics. optica.orgresearchgate.net The rate of isomerization, and thus the fluorescence lifetime, is influenced by the solvent environment. arxiv.org
Photochemical Reactions and Degradation Products: Beyond reversible photoisomerization, prolonged or high-intensity irradiation can lead to irreversible degradation of the IR-140 molecule. This process can involve several pathways:
Photooxidation: In the presence of oxygen, the excited dye molecule can generate reactive oxygen species (ROS), such as superoxide (B77818) radical anions (O₂•⁻) and hydroxyl radicals (OH•). acs.orgacs.org These highly reactive species can then attack the dye molecule itself, leading to its breakdown. nih.govacs.org The general mechanism involves the creation of an excited state, which reacts with oxygen to form peroxy radicals that can lead to chain scission and the formation of smaller carbonyl compounds. nih.gov
Nucleophilic Attack: The IR-140 cation possesses electrophilic sites that are susceptible to attack by nucleophiles. Research has shown that hydroxyl ions (OH⁻) can preferentially attack the C2 position of the benzothiazolium heterocyclic moiety. researchgate.net This leads to the formation of a merocyanine (B1260669) breakdown product, indicating a chemical degradation pathway that can be influenced by the pH of the medium. researchgate.net
Steady-state photolysis studies on IR-140 borate (B1201080), a derivative, when irradiated with a 785 nm laser, showed a decrease in its characteristic absorption peak around 800 nm over time, confirming its susceptibility to photodegradation. researchgate.net The degradation process can be complex, and identifying the exact structure of all final degradation products requires advanced analytical techniques like mass spectrometry, NMR, and FT-IR spectroscopy. aip.orgasianpubs.orgarcjournals.org
| Mechanism | Description | Key Factors | Resulting Products/Effects | References |
|---|---|---|---|---|
| Photoisomerization | Reversible conversion between all-trans and mono-cis isomers upon light absorption. | Light exposure, solvent properties. | Formation of a photoisomer with different spectral properties; shortened fluorescence lifetime. | optica.orgarxiv.orgresearchgate.net |
| Photooxidation | Degradation initiated by reaction with oxygen, often mediated by reactive oxygen species (ROS). | Presence of oxygen, light intensity. | Chain scission and formation of smaller molecules like carbonyl compounds. | nih.govacs.orgacs.org |
| Nucleophilic Attack | Chemical breakdown through reaction with nucleophiles, such as hydroxyl ions. | pH of the medium (presence of OH⁻). | Formation of merocyanine breakdown products from attack on the benzothiazolium ring. | researchgate.net |
Environmental Stability Studies of IR-140 in Diverse Matrices
The stability of IR-140 is highly dependent on its surrounding environment, or matrix. wikipedia.org Environmental degradation refers to the deterioration of a substance through the depletion of resources or the destruction of ecosystems. wikipedia.orgresearchgate.net For a chemical compound, this involves its breakdown under various environmental conditions. Studies have evaluated the stability of IR-140 in different solvents and under various physical conditions, which is essential for its application and for understanding its environmental persistence.
Solvent and pH Effects: IR-140 is generally stable under standard laboratory conditions but can degrade under extreme pH or temperature. evitachem.com The solvent plays a critical role in the stability and photophysical behavior of the dye.
Polar Solvents: In polar solvents like ethanol (B145695) and other alcohols, the decay time of the excited state of IR-140 decreases as the viscosity and chain length of the alcohol increase. researchgate.net This behavior has been attributed to the formation of ion pairs between the IR-140 dye and the alcohol molecules. researchgate.net
Aqueous Environments: In aqueous solutions, cyanine dyes like IR-140 can be susceptible to degradation. The presence of water molecules can act as a quencher, reducing fluorescence efficiency. nih.gov Furthermore, the pH of the aqueous solution can drive hydrolytic degradation, as seen in the nucleophilic attack by hydroxyl ions. researchgate.net The stability in different water matrices (e.g., ultrapure water vs. wastewater effluent) can vary significantly due to the presence of competing compounds like carbonates and humic substances that can scavenge radicals or absorb light. researchgate.net
Nonpolar Solvents: In nonpolar solvents like benzene, the photoisomerization process can be more pronounced compared to polar solvents like ethanol. arxiv.org
Temperature Effects: Thermal degradation can occur at elevated temperatures, typical of those used in polymer processing. inchem.org While specific high-temperature degradation studies on pure IR-140 are not widely published, it is known to be sensitive to heat. evitachem.com For instance, when preparing dye-doped polymer films, processes are often carried out at high temperatures (e.g., 140°C), which could potentially initiate degradation if not carefully controlled. aip.org
| Matrix/Condition | Observed Effects on Stability | References |
|---|---|---|
| Polar Solvents (e.g., Alcohols) | Decay time of the excited state decreases with increasing alcohol viscosity and chain length due to ion-pair formation. | researchgate.net |
| Aqueous Solutions | Susceptible to quenching by water molecules and hydrolytic degradation, especially at high pH. Stability is lower in complex water matrices like wastewater due to competing substances. | researchgate.netnih.govresearchgate.net |
| Nonpolar Solvents (e.g., Benzene) | Photoisomerization process can be more evident compared to polar solvents. | arxiv.org |
| Extreme pH/Temperature | Generally leads to degradation. | evitachem.com |
| Polymer Matrices | The polymer can offer protection, but degradation of the polymer itself can impact the dye's stability. | aip.orgnih.goviau.ir |
Emerging Research Directions and Future Outlook for Ir 140
Novel Derivatization Strategies for Enhanced Performance and Specificity
While IR-140 is a well-established dye, its performance can be further tailored for specific applications through chemical modification. The core strategy involves the synthesis of new derivatives where the fundamental IR-140 structure is altered to fine-tune its photophysical and chemical properties.
Research in analogous dye systems demonstrates that targeted derivatization can lead to significant improvements. For instance, modifying the polymethine chain or the terminal heterocyclic groups of cyanine (B1664457) dyes can shift absorption and emission wavelengths, increase the fluorescence quantum yield, and enhance photostability. evitachem.com The intermediate derivatization method (IDM), a strategy used in agrochemical discovery, provides a framework for creating novel molecules from key chemical intermediates, an approach that could be systematically applied to IR-140's precursors. researchgate.net
Future derivatization efforts for IR-140 are likely to focus on:
Bathochromic Shifts: Extending the π-conjugated system to push emission further into the NIR-II window (1000-1700 nm) for deeper tissue imaging. nih.govnih.gov
Enhanced Brightness: Introducing structural rigidification to limit non-radiative decay pathways, thereby increasing the fluorescence quantum yield.
Bioconjugation: Incorporating reactive functional groups (e.g., N-hydroxysuccinimide esters, maleimides) that allow for covalent attachment to biomolecules like antibodies or peptides, enabling highly specific targeting in biological systems.
Improved Solubility: Modifying the peripheral substituents to enhance solubility in aqueous biological media without inducing aggregation, which often quenches fluorescence.
A key challenge lies in achieving these enhancements without compromising the dye's inherent stability. The development of user-friendly functionalization approaches, such as regioselective C-H borylation, which has been successfully applied to other heterocyclic systems like 2,1,3-benzothiadiazole (B189464) (BTD), could provide versatile IR-140 building blocks for a wide range of new derivatives. diva-portal.org
Hybrid Systems Incorporating IR-140 for Multifunctional Research Platforms
A major frontier in materials science is the creation of hybrid systems where IR-140 is combined with nanomaterials to generate platforms with synergistic or entirely new functionalities. frontiersin.orgacs.org These systems leverage the unique optical properties of IR-140 and the physical or chemical attributes of the nanomaterial host.
Plasmonic Hybrid Systems: One of the most active areas of research involves coupling IR-140 with plasmonic nanostructures. When IR-140 molecules are placed in the vicinity of metallic nanoparticles (e.g., gold or copper), they can interact with the localized surface plasmon resonances (LSPRs). This interaction can dramatically enhance the local electromagnetic field, leading to several notable effects:
Enhanced Lasing: Researchers have demonstrated that embedding IR-140 in periodic arrays of gold or copper nanoparticles can significantly lower the lasing threshold. pnas.orgnih.gov Interfacial engineering, for example by coating copper nanoparticles with graphene, can promote favorable π-π interactions with IR-140, leading to better molecular arrangement in electromagnetic hotspots and enhanced lasing performance. pnas.org
Ultrafast Dynamics: These plasmonic systems can act as nanolasers with ultrafast modulation speeds, potentially exceeding 100 GHz. nih.gov This is critical for developing next-generation optoelectronic devices and optical switches.
Tunable Emission: The lasing dynamics and thresholds can be actively controlled. By using magneto-optical materials like Co/Pt nanodots, the lasing from an IR-140 solution can be switched on and off by applying an external magnetic field. arxiv.org
Dielectric and Encapsulating Hybrid Systems: Beyond plasmonics, IR-140 is being incorporated into dielectric nanostructures for applications in bioimaging and sensing. A key strategy involves encapsulating the dye to protect it from the external environment and control its aggregation state.
J-Aggregates for NIR-II Imaging: IR-140 can form specific J-aggregates, which exhibit a significant red-shift in absorption to over 1000 nm. chinesechemsoc.org Loading IR-140 into hollow mesoporous silica (B1680970) nanoparticles (HMSNs) facilitates the formation of these J-aggregates, creating a bright and stable probe for NIR-II bioimaging. chinesechemsoc.org
The table below summarizes key research findings on hybrid systems featuring IR-140.
| Hybrid System Component | Observed Phenomenon | Application | Reference |
| Graphene-coated Cu Nanoparticle Lattices | Lowered nanolasing thresholds | Tunable nanolasers | pnas.org |
| Gold Nanoparticle Arrays | Ultrafast ( >100 GHz) pulse generation | Nanolasers, Optical Switches | nih.gov |
| Co/Pt Multilayer Nanodots | Magnetically controlled lasing | Active Photonic Devices | arxiv.org |
| Gold Nanostars | Broadband random lasing | Coherent Light Sources | acs.org |
| Hollow Mesoporous Silica Nanoparticles (HMSN) | Formation of J-aggregates with red-shifted absorption | NIR-II Bioimaging | chinesechemsoc.org |
Advanced Spectroscopic Techniques for Deeper Mechanistic Understanding
Understanding the complex photophysical behavior of IR-140, especially on ultrafast timescales, is crucial for optimizing its use in applications like laser technology and as a molecular probe. Advanced spectroscopic techniques provide the necessary temporal and spectral resolution to unravel these mechanisms. setu.ieresearchgate.net
Femtosecond Transient Absorption Spectroscopy: This pump-probe technique has been instrumental in studying the photoexcited dynamics of IR-140. researchgate.netcapes.gov.br In these experiments, an ultrashort laser pulse (the pump) excites the IR-140 molecules, and a subsequent, time-delayed broadband pulse (the probe) measures the resulting changes in absorption.
Excited-State Dynamics: Studies on IR-140 in ethanol (B145695), with a time resolution of 130 fs, have identified a transient absorption band between 500 and 650 nm, attributed to transitions between excited singlet states (S1 → Sn). researchgate.netcapes.gov.br
Relaxation Pathways: The decay of both stimulated emission and excited-state absorption has been shown to follow a dual-exponential function, indicating at least two distinct relaxation processes: a fast component on the order of several picoseconds and a slow component longer than 0.1 nanoseconds. researchgate.netcapes.gov.br
Solvation and Isomerization: By using a pump-supercontinuum-probing (PSCP) technique, researchers have investigated how solvent polarity affects the solvation dynamics and photoisomerization processes of IR-140, providing insights into the interplay between the dye and its molecular environment. arxiv.org
Other Advanced Techniques: The toolkit for studying dyes like IR-140 is expanding. diva-portal.orgmdpi.com
Broadband Spectrometers: The development of ultrafast transient absorption spectrometers that cover a wide spectral range, from the visible (510 nm) to the near-infrared (>1600 nm), allows for a more complete picture of the photophysical processes occurring after excitation. nih.gov
Near-Field Spectroscopy: Techniques like scattering-type scanning near-field optical microscopy (s-SNOM) break the diffraction limit, enabling the study of IR-140's interaction with nanostructures at the nanometer scale, which is essential for understanding the hybrid systems discussed previously. spectroscopyonline.com
The data below, derived from femtosecond spectroscopy studies, highlights the complex relaxation dynamics of IR-140.
| Solvent | Spectroscopic Feature | Decay Profile | Relaxation Timescales | Reference |
| Ethanol | Stimulated Emission (at 840 nm) | Dual-exponential | Fast: ~ps, Slow: >0.1 ns | researchgate.netcapes.gov.br |
| Ethanol | Excited-State Absorption (500-650 nm) | Dual-exponential | Fast: ~ps, Slow: >0.1 ns | researchgate.netcapes.gov.br |
Theoretical Frameworks for Predicting Complex IR-140 Behavior
Complementing experimental investigations, theoretical and computational models are becoming indispensable for predicting the properties of IR-140 and guiding the design of new experiments and materials. researchgate.net These frameworks range from quantum mechanical calculations of molecular properties to electrodynamic simulations of dye-nanostructure interactions.
Quantum and Molecular Modeling:
Energy Level Approximation: A common approach is to model the IR-140 molecule as a four-level two-electron atomic system. researchgate.netresearchgate.net This model, which abides by Pauli's exclusion principle, can be used in rate-equation formulations to describe the population dynamics of the ground state, excited singlet state, and triplet states, providing a basis for understanding lasing and fluorescence.
Predicting Spectroscopic Properties: While challenging for large dyes, methods like time-dependent density functional theory (TDDFT) are used to predict the absorption and emission wavelengths of new dye derivatives. mdpi.com Benchmarking different functionals and solvation models is critical to achieving high accuracy, which can accelerate the discovery of novel NIR dyes without the need for exhaustive synthesis and screening. mdpi.comoup.com
Electrodynamic and System-Level Simulations:
Finite-Difference Time-Domain (FDTD): This powerful computational technique is used to solve Maxwell's equations and simulate the interaction of light with complex structures. It has been employed to model the behavior of IR-140 in plasmonic nanolattices. pnas.org FDTD simulations can calculate the spatial distribution of the electromagnetic field, helping to explain why molecular arrangement within plasmonic hotspots is so crucial for lasing enhancement. pnas.org
Hybrid Models: Advanced models combine quantum descriptions of the dye with classical electrodynamics. For instance, coupling the four-level rate equation model of IR-140 with FDTD simulations allows for a dynamic semi-quantum approach that can accurately describe plasmon-enhanced lasing, accounting for both stimulated and spontaneous emission. researchgate.net
These computational tools are essential for deconstructing the complex behavior of IR-140 in hybrid systems and for rationally designing future materials with targeted optical properties. chemrxiv.orgmit.edu
Potential for IR-140 in Quantum Photonics Research
The unique properties of IR-140, particularly when integrated into nanophotonic structures, position it as a promising material for emerging applications in quantum photonics. mdpi.comdiva-portal.org This field seeks to control and manipulate light at the single-photon level for applications in quantum computing, secure communication, and advanced sensing.
While IR-140 itself is not a single-photon emitter in the conventional sense of a quantum dot or a nitrogen-vacancy center, its role is emerging in the development of the enabling hardware and platforms for quantum technologies.
Ultrafast Nanolasers and Switches: The demonstration of plasmonic nanolasers using IR-140 with modulation bandwidths in the gigahertz-to-terahertz regime is highly significant. nih.gov Such ultrafast, low-power, and subwavelength coherent light sources are fundamental building blocks for on-chip optical interconnects and information processing, which are critical for scaling photonic quantum computing architectures. researchgate.net
Probing Quantum Systems: The fluorescence lifetime of IR-140 is sensitive to its local environment, a property that can be exploited. Research has explored using IR-140's fluorescence lifetime for measurements with the potential for achieving a "quantum advantage," where quantum effects could enable measurement precision beyond classical limits. researchgate.net
Platform for Studying Light-Matter Interactions: Hybrid systems involving IR-140 and plasmonic cavities provide a rich platform for studying fundamental light-matter interactions, including weak and strong coupling phenomena. nih.gov Understanding and controlling these interactions is foundational to the development of quantum photonic devices.
The future outlook for IR-140 in this domain involves its integration into more complex integrated photonic circuits, potentially as a gain medium for on-chip lasers or as a component in novel quantum sensing modalities. diva-portal.org
Q & A
Q. How can IR-140 J-aggregates be stabilized in aqueous environments for shortwave infrared (SWIR) imaging?
IR-140 J-aggregates can be stabilized by encapsulating them in hollow mesoporous silica nanoparticles (HMSNs) modified with polyethylene glycol (PEG). This method leverages the negatively charged internal pores of HMSNs to bind cationic IR-140, while PEG surface modification enhances biocompatibility and prevents aggregation in aqueous media. Spectroscopic characterization (e.g., normalized absorption/emission spectra at 1042–1047 nm) confirms stable J-aggregate formation, with HMSNs-PEG showing ~10% absorbance loss over two weeks compared to rapid degradation in solution .
Q. What spectroscopic techniques validate J-aggregate formation in IR-140?
Normalized absorption and emission spectra under 980 nm excitation are critical. Monomeric IR-140 in DMSO exhibits distinct spectral shifts compared to J-aggregates in HMSNs-PEG or 35% DMSO/0.9% NaCl solutions. A sharp emission peak at ~1043 nm with minimal Stokes shift is indicative of J-aggregates, while monomers lack 980 nm excitability. Absorbance broadening in HMSNs-PEG suggests coexistence of non-emissive aggregates .
Q. How is the optimal dye concentration determined for IR-140-doped PMMA in plasmonic applications?
The variable stripe length (VSL) method is used to measure amplified spontaneous emission (ASE) intensity as a function of pump stripe length. Combined with extinction coefficient measurements via ASE characterization, this determines the maximum material gain (~80 cm⁻¹ for 0.9 wt% IR-140 in PMMA). Higher concentrations may reduce gain due to quenching effects .
Q. What methods assess IR-140’s photostability in different matrices?
Continuous irradiation with a 980 nm laser (97 mW/cm²) and fluorescence intensity monitoring via InGaAs cameras reveal photostability. HMSNs-PEG-stabilized J-aggregates exhibit 4-fold greater stability than solution-phase aggregates and ~60-fold stability over monomers, attributed to silica-mediated protection from reactive oxygen species (ROS). Deoxygenated solvent experiments further validate ROS as a primary degradation pathway .
Advanced Research Questions
Q. How do IR-140 concentration variations in PMMA affect surface plasmon resonance (SPR) sensor performance?
IR-140 concentration inversely correlates with SPR sensor half-width and near-peak slope. At 0.4–1.2% dye/PMMA ratios, lower concentrations yield smaller half-widths, enhancing sensitivity. However, 1.6% concentrations increase half-width, suggesting aggregation-induced scattering. Polynomial-fitted SPR curves and normalization relative to bare chip baselines are critical for analysis .
Q. What experimental and theoretical frameworks resolve discrepancies in IR-140’s photophysical data across matrices?
Contradictions in photostability (e.g., solution vs. HMSNs-PEG) are resolved by comparing ROS exposure via deoxygenated solvent controls and time-resolved fluorescence decay profiles. Coupled-mode theory and transmission matrix method (TMM) simulations model LRSPP mode power gain in PMMA matrices, reconciling experimental ASE data with predicted gain thresholds .
Q. How are IR-140’s four-level energy systems modeled in plasmonic nanolasers?
A semi-quantum mechanical framework treats IR-140 as a four-level quantum system with classical electromagnetic fields. This model predicts absorption/fluorescence dynamics in dye-doped PMMA claddings, enabling optimization of DFB laser parameters (e.g., Ag/Au grating periodicity Λ ~303 nm) for single-mode lasing at λ₀ = 882 nm .
Q. What microfluidic strategies enable real-time tuning of IR-140-based nanolaser emission wavelengths?
Solvent refractive index modulation in microfluidic devices shifts emission wavelengths. For example, IR-140 in dimethyl sulfoxide (DMSO) emits at 862 nm, while benzyl alcohol shifts emission to 891 nm. Gold nanoparticle array integration allows dynamic wavelength tuning via solvent exchange, validated through emission spectra and threshold pump intensity measurements .
Q. How do electrophoretic separation parameters influence fluorescence lifetime discrimination of IR-140?
Adjusting integration times during capillary electrophoresis (CE) separates IR-140 (τ = 732 ps) from structurally similar dyes (e.g., ER-132, τ = 697 ps). Maximum likelihood estimation (MLE) algorithms analyze decay profiles, with 25 s integration times capturing scattered photon peaks, while shorter times (2 s) minimize background interference .
Q. What design principles optimize IR-140-doped DFB lasers for low-threshold, single-mode operation?
Stepped-width Ag/Au gratings (period Λ ~303 nm) with IR-140-doped PMMA claddings balance LRSPP mode confinement and gain. Coupled-mode theory determines optimal DFB lengths (~1.5 mm) to suppress TM-polarized slab modes. Thermal tuning via current injection into Ag stripes enables wavelength modulation while maintaining thresholds at ~7.8–10.4 mJ/cm² .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
